KRN2 bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

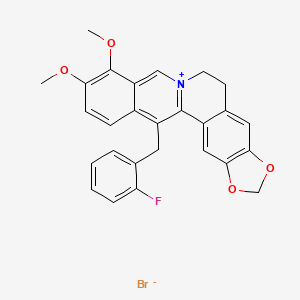

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FNO4.BrH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRLOOJWWLJVCD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: KRN2 Bromide's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN2 bromide is a selective small molecule inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). Its mechanism of action centers on the targeted disruption of the inflammatory signaling cascade mediated by Toll-like receptor 4 (TLR4). Specifically, this compound prevents the transcriptional activation of Nfat5 by inhibiting the binding of the NF-κB p65 subunit to the Nfat5 promoter. This selective inhibition leads to the downstream suppression of pro-inflammatory genes, including Nitric Oxide Synthase 2 (Nos2) and Interleukin-6 (Il6), without interfering with the osmoprotective functions of NFAT5. This targeted action makes this compound a promising therapeutic candidate for chronic inflammatory conditions such as rheumatoid arthritis.

Core Mechanism of Action: Inhibition of NFAT5 Transcription

This compound exerts its therapeutic effects through a novel mechanism that targets the transcriptional regulation of NFAT5, a key transcription factor in the inflammatory response. Unlike conventional anti-inflammatory agents, this compound does not directly inhibit the enzymatic activity of NFAT5. Instead, it acts upstream by preventing the synthesis of the NFAT5 protein in response to inflammatory stimuli.

Targeting the NF-κB p65 Binding to the Nfat5 Promoter

The cornerstone of this compound's mechanism is its ability to interfere with the binding of the p65 subunit of NF-κB to a specific κB binding site within the promoter region of the Nfat5 gene.[1][2] In the context of TLR4 activation by lipopolysaccharide (LPS), the canonical NF-κB pathway is initiated, leading to the translocation of the p65/p50 heterodimer to the nucleus. This complex then binds to the Nfat5 promoter, driving the transcription and subsequent translation of the NFAT5 protein.

This compound directly blocks this interaction.[1][2] This inhibitory action is highly selective for the LPS-induced pathway, as this compound does not affect the activation of NFAT5 by osmotic stress. This specificity is crucial, as it preserves the essential physiological role of NFAT5 in cellular adaptation to hypertonic environments.

Downstream Suppression of Pro-inflammatory Gene Expression

By preventing the upregulation of NFAT5 protein levels in macrophages, this compound effectively curtails the subsequent inflammatory cascade. NFAT5 is a critical transcriptional activator of a battery of pro-inflammatory genes. Key among these are Nos2, which encodes for inducible nitric oxide synthase (iNOS), and Il6, a pleiotropic cytokine with a central role in chronic inflammation.

Treatment with this compound has been demonstrated to significantly and dose-dependently reduce the expression of both Nos2 and Il6 in LPS-stimulated macrophages.[1] This leads to a corresponding decrease in the production of nitric oxide (NO) and IL-6 protein, two key mediators of inflammation and tissue damage in autoimmune diseases.

Signaling Pathway

The signaling pathway affected by this compound is a critical branch of the innate immune response. The following diagram illustrates the key components and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay |

| IC50 (NFAT5 Inhibition) | 0.1 µM | RAW 264.7 | NFAT5-dependent reporter assay |

Table 2: In Vivo Efficacy of this compound in Murine Arthritis Models

| Animal Model | Dosage and Administration | Key Findings |

| Collagen-Induced Arthritis (CIA) | 3 mg/kg, intraperitoneal, daily | Effective suppression of arthritis, decreased production of pro-inflammatory cytokines and autoantibodies, reduced macrophage infiltration. |

| Antigen-Induced Arthritis (AIA) | 3 mg/kg, intraperitoneal, daily for 2 weeks | Effective suppression of arthritis. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

NFAT5-Dependent Reporter Assay

This assay is used to determine the inhibitory concentration (IC50) of this compound on NFAT5 transcriptional activity.

Materials:

-

RAW 264.7 murine macrophage cell line

-

NFAT5-responsive luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Lipopolysaccharide (LPS)

-

Luciferase assay system

-

Luminometer

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are transiently transfected with an NFAT5-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, the medium is replaced with fresh medium containing varying concentrations of this compound.

-

Following a 1-hour pre-incubation with this compound, cells are stimulated with 1 µg/mL of LPS.

-

The plates are incubated for an additional 24 hours at 37°C in a 5% CO2 incubator.

-

Cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

The IC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound.

NF-κB p65 DNA Binding Assay

This assay is used to confirm that this compound inhibits the binding of NF-κB p65 to its consensus sequence in the Nfat5 promoter. A common method for this is a non-radioactive ELISA-based assay.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Nuclear extraction kit

-

NF-κB p65 transcription factor assay kit (ELISA-based)

Procedure:

-

RAW 264.7 cells are treated with LPS in the presence or absence of this compound for a specified time (e.g., 1 hour).

-

Nuclear extracts are prepared from the treated cells using a commercial nuclear extraction kit.

-

The nuclear extracts are added to the wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

-

After incubation to allow for p65 binding, the wells are washed, and a primary antibody specific for the NF-κB p65 subunit is added.

-

Following another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A colorimetric substrate is added, and the absorbance is measured at 450 nm. A decrease in absorbance in the this compound-treated samples indicates inhibition of p65 binding.

Quantitative Real-Time PCR (qRT-PCR) for Nos2 and Il6 Expression

This method is used to quantify the effect of this compound on the mRNA expression levels of NFAT5 target genes.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for murine Nos2, Il6, and a housekeeping gene (e.g., Gapdh or Actb)

Procedure:

-

RAW 264.7 cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 6-12 hours).

-

Total RNA is extracted from the cells using a commercial RNA extraction kit.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using a SYBR Green or TaqMan-based master mix and primers specific for Nos2, Il6, and a housekeeping gene for normalization.

-

The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound represents a highly specific inhibitor of the inflammatory NFAT5 signaling pathway. Its unique mechanism of action, which involves the targeted disruption of NF-κB p65-mediated Nfat5 transcription, offers a promising therapeutic strategy for the treatment of chronic inflammatory diseases. The preservation of the osmoprotective functions of NFAT5 suggests a favorable safety profile. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

The Cellular Target and Mechanism of Action of KRN2 Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN2 bromide is a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). Its mechanism of action does not involve direct binding to NFAT5, but rather the inhibition of its upstream transcriptional activator, NF-κB p65. By preventing NF-κB p65 from binding to the Nfat5 promoter, this compound effectively suppresses the lipopolysaccharide (LPS)-induced upregulation of NFAT5 in macrophages. This targeted action on the TLR4-NF-κB-NFAT5 signaling axis makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis.

Core Target and Mechanism of Action

The primary cellular target of this compound is the transcription factor Nuclear Factor of Activated T-cells 5 (NFAT5) .[1][2][3][4][5] this compound exerts its inhibitory effect by disrupting the binding of the NF-κB p65 subunit to the promoter region of the Nfat5 gene. This action selectively suppresses the expression of pro-inflammatory genes, such as Nos2 and Il6, without affecting the high-salt-induced expression of NFAT5 and its target genes.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.1 µM (100 nM) | NFAT5-dependent reporter activity in RAW 264.7 macrophages | |

| In Vivo Efficacy | 3 mg/kg (i.p., daily) | Suppression of collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) in mice | |

| Dose-dependent Inhibition | >50% inhibition at >0.3 µM | Suppression of Nfat5 expression in Pancreatic Ductal Adenocarcinoma (PDAC) cells |

Signaling Pathway

This compound intervenes in the Toll-like receptor 4 (TLR4) signaling pathway that leads to the expression of NFAT5. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation initiates a signaling cascade that results in the activation of the NF-κB complex. The p65 subunit of NF-κB then translocates to the nucleus and binds to the promoter of the Nfat5 gene, inducing its transcription. This compound specifically blocks this binding step.

Caption: this compound signaling pathway intervention.

Experimental Protocols

NFAT5-Dependent Reporter Assay

This protocol is for determining the inhibitory effect of this compound on NFAT5 transcriptional activity in RAW 264.7 macrophages.

Caption: Workflow for NFAT5-dependent reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect cells with an NFAT5-dependent luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, treat the transfected cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with 100 ng/mL of LPS for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Western Blot for NFAT5 Expression

This protocol details the detection of NFAT5 protein levels in RAW 264.7 cells following treatment with this compound and LPS stimulation.

Methodology:

-

Cell Lysis:

-

Culture RAW 264.7 cells and treat with this compound and LPS as described in the reporter assay protocol.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NFAT5 (e.g., Thermo Fisher, Cat# PA1-023) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., β-actin) for a loading control.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol describes the visualization of NF-κB p65 translocation to the nucleus in RAW 264.7 cells.

Methodology:

-

Cell Culture and Treatment:

-

Grow RAW 264.7 cells on glass coverslips.

-

Treat the cells with this compound and stimulate with LPS as previously described.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with 1% BSA in PBST.

-

Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice and the assessment of this compound's therapeutic efficacy.

Methodology:

-

Arthritis Induction:

-

Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer an intradermal injection of the emulsion at the base of the tail of DBA/1J mice.

-

After 21 days, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

-

This compound Treatment:

-

On the day of the booster injection, begin daily intraperitoneal (i.p.) injections of this compound (3 mg/kg) or vehicle control.

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis.

-

Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one joint, 2=erythema and mild swelling of more than one joint, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw).

-

At the end of the study, euthanize the mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

-

Conclusion

This compound is a potent and selective inhibitor of LPS-induced NFAT5 expression. Its well-defined mechanism of action, involving the disruption of NF-κB p65 binding to the Nfat5 promoter, provides a targeted approach to modulate inflammatory responses. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NFAT5 signaling pathway.

References

- 1. chondrex.com [chondrex.com]

- 2. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 3. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. Frontiers | Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases [frontiersin.org]

KRN2 Bromide: A Technical Guide to its NFAT5 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive Enhancer-binding Protein (TonEBP), is a unique transcription factor critical for cellular adaptation to hypertonic stress and plays a significant role in inflammatory responses.[1][2][3][4] Dysregulation of NFAT5 has been implicated in a variety of diseases, including arthritis and cancer.[5] KRN2 bromide, a synthetic protoberberine derivative, has emerged as a selective inhibitor of NFAT5, demonstrating potential as a therapeutic agent. This technical guide provides an in-depth overview of the this compound-mediated inhibition of the NFAT5 signaling pathway, including quantitative data, detailed experimental protocols, and pathway visualizations.

This compound: Mechanism of Action

This compound selectively inhibits the inflammatory signaling pathway leading to NFAT5 expression, without affecting the osmotic stress-induced pathway. Under inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), the transcription factor NF-κB is activated. KRN2 exerts its inhibitory effect by directly blocking the binding of the NF-κB p65 subunit to the promoter region of the Nfat5 gene. This prevents the transcriptional activation of Nfat5, leading to a downstream reduction in the expression of pro-inflammatory genes regulated by NFAT5, such as Nos2 and Il6.

Notably, KRN2 does not inhibit the high salt-induced expression of NFAT5, which is crucial for cellular homeostasis in hypertonic environments. This selectivity suggests that KRN2 can target pathological inflammatory responses without disrupting essential physiological functions regulated by NFAT5.

Quantitative Data

The inhibitory activity of this compound on NFAT5 has been quantified in various studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Stimulus | Value | Reference(s) |

| IC50 (NFAT5-dependent reporter activity) | RAW 264.7 macrophages | LPS | 0.1 µM | |

| Inhibition of NFAT5 protein expression | RAW 264.7 macrophages | LPS (0.5 µM KRN2) | Significant suppression | |

| Inhibition of NFAT5 mRNA expression | RAW 264.7 macrophages | LPS | Nearly complete block | |

| Inhibition of NF-κB p65 binding to Nfat5 promoter | In vitro assay | N/A | Dose-dependent |

Table 2: In Vivo Efficacy of KRN2

| Animal Model | Disease | Dosage | Administration | Key Outcomes | Reference(s) |

| C57BL/6 mice | Adjuvant-induced arthritis (AIA) | 3 mg/kg | Intraperitoneal (i.p.) daily for 2 weeks | Effective suppression of AIA | |

| DBA/1J mice | Collagen-induced arthritis (CIA) | 3 mg/kg | Intraperitoneal (i.p.) daily | Suppression of CIA, decreased pro-inflammatory cytokines and autoantibodies, reduced macrophage infiltration |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the this compound inhibition pathway and a typical experimental workflow for its characterization.

References

- 1. NFAT5 in cellular adaptation to hypertonic stress – regulations and functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. mdpi.com [mdpi.com]

- 4. NFAT5 in cellular adaptation to hypertonic stress – regulations and functional significance | Scilit [scilit.com]

- 5. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

KRN2 Bromide: A Deep Dive into a Novel NFAT5 Inhibitor for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of KRN2 bromide, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). KRN2 has emerged as a promising therapeutic candidate for chronic inflammatory diseases, particularly rheumatoid arthritis. This document details the preclinical in vitro and in vivo efficacy of KRN2, outlines key experimental protocols, and presents its proposed mechanism of action through detailed signaling pathway diagrams. While extensive research has been conducted, this guide also highlights areas where further investigation, particularly into its pharmacokinetic and toxicology profiles, is warranted.

Discovery and Development

This compound, chemically known as 13-(2-fluoro)-benzylberberine bromide, was identified from a high-throughput screening of over 40,000 chemicals aimed at discovering novel inhibitors of NFAT5.[1][2] The screening process focused on identifying compounds that could suppress the production of nitric oxide, a downstream target of NFAT5 activity.[1][2] KRN2, a derivative of the natural product berberine, emerged as a potent and selective suppressor of NFAT5.[1]

Further development led to the synthesis of an oral derivative, KRN5, which exhibits high oral bioavailability and metabolic stability, making it a promising candidate for clinical development.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 13-(2-fluoro)-benzylberberine bromide | |

| Molecular Formula | C₂₇H₂₃BrFNO₄ | |

| Molecular Weight | 524.38 g/mol | |

| CAS Number | 1390654-28-0 | |

| Purity | >98% |

Mechanism of Action

This compound is a selective inhibitor of NFAT5, a transcription factor implicated in the pathogenesis of various inflammatory diseases. Its mechanism of action involves the inhibition of the transcriptional activation of NFAT5 by blocking the binding of the transcription factor NF-κB p65 to the Nfat5 promoter region. This selective action suppresses the expression of pro-inflammatory genes, including inducible nitric oxide synthase (Nos2) and interleukin-6 (Il6), without affecting the high-salt-induced activity of NFAT5 and its target genes.

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy

In Vitro Efficacy

KRN2 has demonstrated potent and selective inhibition of NFAT5 in in vitro assays.

| Assay | Cell Line | Key Findings | IC₅₀ | Reference |

| NFAT5-dependent reporter activity | RAW 264.7 macrophages | Significantly stronger inhibition than berberine. | 0.1 µM | |

| LPS-stimulated NFAT5 expression | RAW 264.7 macrophages | Nearly complete blockage of NFAT5 mRNA and protein expression at 0.5 µM. | - | |

| NFAT5 nuclear translocation | RAW 264.7 macrophages | Inhibition of LPS-stimulated translocation of NFAT5 to the nucleus. | - | |

| NF-κB p65 DNA binding | - | Dose-dependently inhibits the binding of NF-κB p65 to the Nfat5 promoter. | - |

In Vivo Efficacy

KRN2 has shown significant efficacy in suppressing inflammation and arthritis in preclinical mouse models.

| Animal Model | Treatment | Key Findings | Reference |

| Adjuvant-Induced Arthritis (AIA) | 3 mg/kg, i.p., daily for 2 weeks | Effective in suppressing AIA, decreasing pro-inflammatory cytokine and autoantibody production, and reducing macrophage infiltration. | |

| Collagen-Induced Arthritis (CIA) | 3 mg/kg, i.p., daily | Effectively suppressed CIA, decreased pro-inflammatory cytokines and autoantibodies, and reduced macrophage infiltration. |

Note: Specific quantitative data on the percentage of reduction in paw swelling, arthritis scores, and cytokine levels are not publicly available.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively published. However, its oral derivative, KRN5, has been noted for its high oral bioavailability and metabolic stability. General toxicological information on bromide indicates that it has low acute toxicity. Chronic exposure in animal studies has shown effects on the central nervous system, thyroid, and kidneys at high doses. Specific LD₅₀ and No-Observed-Adverse-Effect-Level (NOAEL) for this compound have not been reported in the reviewed literature.

Experimental Protocols

NF-κB p65 DNA Binding Assay (ELISA-based)

This protocol outlines a general procedure for an ELISA-based assay to measure the binding of NF-κB p65 to its consensus sequence, a key step in the mechanism of action of KRN2.

References

An In-depth Technical Guide on the Role of KRN2 Bromide in the Inflammatory Response

Disclaimer: Extensive searches of scientific literature and databases did not yield any specific information regarding a compound designated "KRN2 bromide" and its role in the inflammatory response. The following guide is a structured example of a technical whitepaper on a hypothetical anti-inflammatory agent, referred to as "Compound X," to demonstrate the requested format and content for researchers, scientists, and drug development professionals. The mechanisms and data presented are based on well-understood principles of inflammation and common methodologies in the field, drawing parallels from existing research on anti-inflammatory compounds.

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This document outlines the anti-inflammatory profile of a novel therapeutic candidate, Compound X. We explore its mechanism of action, focusing on key signaling pathways, and present a summary of its efficacy based on preclinical data. Detailed experimental protocols and quantitative data are provided to facilitate reproducibility and further investigation by the scientific community.

Introduction to the Inflammatory Cascade

The inflammatory response is a complex process involving a variety of immune cells, signaling molecules, and vascular reactions. Key pathways in inflammation include the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which regulates the antioxidant response.[1][2][3] Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target the COX enzymes to reduce inflammation.[1][4] This guide will examine the interaction of Compound X with these and other critical inflammatory pathways.

Mechanism of Action of Compound X

Compound X is hypothesized to exert its anti-inflammatory effects through a dual mechanism: the selective inhibition of the COX-2 enzyme and the activation of the Nrf2 signaling pathway.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Similar to many modern anti-inflammatory agents, Compound X is designed to selectively inhibit COX-2, which is induced during inflammation, while having minimal effect on the constitutively expressed COX-1, thereby potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Inhibition of the COX-2 pathway by Compound X.

Activation of the Nrf2 Pathway

Compound X also appears to activate the Nrf2 transcription factor, a key regulator of cellular antioxidant responses. By promoting the expression of antioxidant enzymes, Compound X may mitigate oxidative stress, a major contributor to inflammatory damage.

Caption: Activation of the Nrf2 antioxidant pathway by Compound X.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Compound X in cell-based assays.

Table 1: COX Enzyme Inhibition Assay

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) |

| Compound X | 1500 | 50 | 30 |

| Celecoxib | 1200 | 45 | 26.7 |

| Ibuprofen | 25 | 75 | 0.33 |

IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: Cytokine Expression in LPS-Stimulated Macrophages

| Treatment (1 µM) | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) |

| Vehicle | 0 | 0 | 0 |

| Compound X | 65 ± 5.2 | 72 ± 4.8 | 58 ± 6.1 |

| Dexamethasone | 85 ± 3.9 | 88 ± 4.1 | 79 ± 5.5 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: A colorimetric assay was used to measure the peroxidase activity of cyclooxygenases.

-

Procedure:

-

Varying concentrations of Compound X were pre-incubated with either COX-1 or COX-2 enzyme in a 96-well plate.

-

Arachidonic acid was added to initiate the reaction.

-

The production of Prostaglandin G2 (PGG2) was measured by monitoring the absorbance at 590 nm.

-

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Macrophage Cytokine Assay

Objective: To quantify the effect of Compound X on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Procedure:

-

RAW 264.7 cells were seeded in 24-well plates and allowed to adhere overnight.

-

Cells were pre-treated with Compound X (1 µM) or vehicle for 1 hour.

-

LPS (100 ng/mL) was added to stimulate the inflammatory response for 24 hours.

-

The supernatant was collected, and cytokine levels (TNF-α, IL-6, IL-1β) were quantified using commercially available ELISA kits.

-

-

Data Analysis: Cytokine concentrations were normalized to the vehicle control, and the percentage reduction was calculated.

Caption: Workflow for macrophage cytokine assay.

Conclusion and Future Directions

The preclinical data for Compound X suggest a promising anti-inflammatory profile characterized by selective COX-2 inhibition and activation of the Nrf2 pathway. These mechanisms likely contribute to its potent reduction of pro-inflammatory cytokines in vitro. Further studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Compound X in animal models of inflammatory diseases. The detailed protocols and data presented herein provide a foundation for these future investigations.

References

- 1. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Understanding Nrf2 Agonism and Its Potential Clinical Application to Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to KRN2 Bromide: A Novel NFAT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN2 bromide, also known as 13-(2-fluorobenzyl)berberine bromide, is a novel small molecule that has been identified as a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5).[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of NFAT5 inhibition in various pathological conditions, particularly in chronic inflammatory diseases such as rheumatoid arthritis.

Chemical and Physical Properties

This compound is a derivative of the natural plant alkaloid berberine.[2] The introduction of a 2-fluorobenzyl group at the 13-position of the berberine scaffold confers its specific inhibitory activity against NFAT5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 13-(2-fluorobenzyl)berberine bromide | [2] |

| Molecular Formula | C₂₇H₂₃BrFNO₄ | [3] |

| Molecular Weight | 524.38 g/mol | [3] |

| CAS Number | 1390654-28-0 | |

| Appearance | Light yellow to yellow solid | |

| Purity (by HPLC) | ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C in a dry, dark place. |

Mechanism of Action: Selective NFAT5 Inhibition

This compound exerts its biological effects through the selective inhibition of NFAT5, a transcription factor implicated in the pathogenesis of various human diseases, including cancer and arthritis.

The NFAT5 Signaling Pathway

NFAT5 plays a crucial role in the cellular response to hypertonic stress and is also activated by inflammatory stimuli such as lipopolysaccharide (LPS). In inflammatory conditions, NFAT5 upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6).

This compound has been shown to inhibit the upregulation of NFAT5 in macrophages stimulated with LPS. It is believed to act by repressing the formation of NF-κB p65-DNA complexes in the NFAT5 promoter region, thereby preventing the transcription of NFAT5 and its downstream target genes.

A key feature of this compound is its selective action. It effectively suppresses the expression of pro-inflammatory genes induced by inflammatory signals without interfering with the high-salt-induced activation of NFAT5 and its target genes, which are crucial for cellular adaptation to osmotic stress.

Biological Activity and Efficacy

In Vitro Activity

This compound has demonstrated potent inhibitory activity against NFAT5 in in vitro assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference(s) |

| NFAT5-dependent reporter assay | RAW 264.7 macrophages | IC₅₀ | 0.1 µM |

In Vivo Efficacy in a Murine Model of Arthritis

The therapeutic potential of this compound has been evaluated in a mouse model of collagen-induced arthritis (CIA). Daily intraperitoneal administration of this compound was found to ameliorate the clinical signs of arthritis, reduce the production of pro-inflammatory cytokines, and decrease the infiltration of inflammatory cells into the joints.

Experimental Protocols

The following are summaries of key experimental protocols adapted from the foundational study by Han et al. (2017). For complete details, readers are encouraged to consult the original publication.

Synthesis of this compound (13-(2-fluorobenzyl)berberine bromide)

While the exact, detailed synthesis protocol for this compound is proprietary, a general method for the synthesis of 13-substituted berberine derivatives involves a multi-step process. A plausible synthetic route is outlined below based on established chemical literature for similar compounds.

Step 1: Reduction of Berberine. Berberine is reduced to dihydroberberine using a reducing agent such as sodium borohydride in a suitable solvent.

Step 2: Alkylation. Dihydroberberine is then reacted with 2-fluorobenzyl bromide in an appropriate solvent to yield 13-(2-fluorobenzyl)berberine bromide (this compound). The product is then purified, typically by recrystallization or column chromatography.

NFAT5 Reporter Assay

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Transfection: Cells are co-transfected with an NFAT5-dependent reporter plasmid (e.g., containing luciferase driven by an NFAT5-responsive promoter) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: Transfected cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with an inflammatory agent such as LPS to induce NFAT5 activity.

-

Luciferase Assay: After a suitable incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on NFAT5-dependent transcription. The IC₅₀ value is then determined from the dose-response curve.

Animal Model of Collagen-Induced Arthritis (CIA)

-

Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given after a specified period.

-

Treatment: Once clinical signs of arthritis appear, mice are treated daily with this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and erythema.

-

Histological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Measurement: Blood and/or tissue samples are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.

Conclusion

This compound is a promising novel therapeutic agent that selectively targets the inflammatory arm of the NFAT5 signaling pathway. Its potent in vitro activity and in vivo efficacy in a preclinical model of rheumatoid arthritis highlight its potential for the treatment of chronic inflammatory diseases. Further research and development are warranted to fully elucidate its therapeutic utility and safety profile in clinical settings.

References

KRN2 Bromide: A Selective NFAT5 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KRN2 bromide, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). NFAT5, a unique member of the Rel family of transcription factors, is a critical regulator of cellular responses to hypertonic and inflammatory stress. Its dysregulation is implicated in the pathogenesis of various inflammatory conditions, including rheumatoid arthritis. This compound has emerged as a promising therapeutic agent by specifically targeting the inflammatory signaling cascade that leads to NFAT5 activation. This document details the mechanism of action of this compound, presents its inhibitory effects through structured quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways.

Introduction to NFAT5 and its Role in Inflammation

Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive Enhancer Binding Protein (TonEBP), is a transcription factor that plays a dual role in cellular physiology. It is essential for adaptation to osmotic stress by regulating the expression of osmoprotective genes.[1] However, emerging evidence has highlighted a distinct, tonicity-independent role for NFAT5 in the immune system, where it promotes the expression of pro-inflammatory genes in response to stimuli such as lipopolysaccharide (LPS) through Toll-like receptor 4 (TLR4) signaling.[1][2]

Unlike other NFAT family members, NFAT5 activation is not dependent on calcium-calcineurin signaling.[3] Instead, its expression and activity are significantly influenced by the NF-κB signaling pathway. The p65 subunit of NF-κB can directly bind to the promoter region of the Nfat5 gene, inducing its transcription and subsequent pro-inflammatory activity.[4] This NF-κB-NFAT5 axis is a key driver of inflammation in various pathological conditions, making it an attractive target for therapeutic intervention.

This compound: A Selective Inhibitor of the NF-κB-NFAT5 Axis

This compound is a small molecule inhibitor that has demonstrated high selectivity for NFAT5. Its primary mechanism of action involves the direct inhibition of the binding of the NF-κB p65 subunit to the Nfat5 promoter. This selective action prevents the upregulation of NFAT5 in response to inflammatory stimuli, thereby suppressing the transcription of NFAT5-dependent pro-inflammatory genes like Nos2 and Il6. A key feature of this compound's selectivity is its inability to hamper high-salt-induced NFAT5 expression and the transcription of its osmoprotective target genes, suggesting a favorable safety profile by preserving essential physiological functions.

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (NFAT5 inhibition) | 0.1 µM (100 nM) | RAW 264.7 macrophages | NFAT5-dependent reporter assay | |

| NFAT5 Protein Inhibition | >50% at >0.3 µM | Pancreatic ductal adenocarcinoma (PDAC) cells | Western Blot | |

| Nos2 mRNA Inhibition | Concentration-dependent | RAW 264.7 macrophages | Real-time PCR | |

| Il6 mRNA Inhibition | Significant reduction at 0.8 µM | RAW 264.7 macrophages | Real-time PCR | |

| Tnf mRNA Inhibition | Significant reduction at 0.8 µM | Murine peritoneal macrophages | Real-time PCR | |

| Csf2 mRNA Inhibition | Significant reduction at 0.8 µM | RAW 264.7 macrophages | Real-time PCR |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| Adjuvant-Induced Arthritis (AIA) in C57BL/6 mice | 3 mg/kg, intraperitoneally, daily for 2 weeks | Effective suppression of arthritis | |

| Collagen-Induced Arthritis (CIA) in DBA/1J mice | 3 mg/kg, intraperitoneally, daily | Decreased production of pro-inflammatory cytokines and autoantibodies; reduced macrophage infiltration |

Signaling Pathways and Experimental Workflows

NF-κB Mediated NFAT5 Signaling Pathway

The following diagram illustrates the signaling cascade leading from an inflammatory stimulus (LPS) to the activation of NFAT5 and the subsequent expression of pro-inflammatory genes, highlighting the point of inhibition by this compound.

Caption: NF-κB-mediated NFAT5 activation pathway and this compound's point of inhibition.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on NFAT5.

Caption: Experimental workflow for evaluating this compound's inhibitory effects.

Detailed Experimental Protocols

NFAT5-dependent Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NFAT5 in response to stimuli and inhibitors.

-

Cell Culture and Transfection:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with an NFAT5-responsive reporter plasmid (e.g., containing multiple NFAT5 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 20 hours. Include an unstimulated control group.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in NFAT5 activity relative to the vehicle-treated, unstimulated control.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

-

Western Blot for NFAT5 and NF-κB Pathway Proteins

This protocol is for detecting changes in protein expression and phosphorylation states.

-

Sample Preparation:

-

Culture and treat RAW 264.7 cells as described in the reporter gene assay protocol (24-hour LPS stimulation).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NFAT5, phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine the in vivo binding of NF-κB p65 to the Nfat5 promoter.

-

Cell Treatment and Cross-linking:

-

Treat RAW 264.7 cells with this compound (1 µM) for 1 hour, followed by LPS (1 µg/mL) stimulation for 12 hours.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an anti-p65 antibody or a non-specific IgG control.

-

Precipitate the antibody-protein-DNA complexes with protein A/G agarose beads.

-

-

Elution and DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and proteinase K, and purify the DNA.

-

-

qPCR Analysis:

-

Perform quantitative real-time PCR (qPCR) using primers specific for the NF-κB binding site in the Nfat5 promoter.

-

Analyze the results using the percent input method to quantify the amount of precipitated DNA.

-

In Vivo Collagen-Induced Arthritis (CIA) Model

This model is used to evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Animals:

-

Use 8-week-old male DBA/1J mice.

-

-

Induction of Arthritis:

-

Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

-

Administer the primary immunization by intradermal injection at the base of the tail.

-

Administer a booster immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.

-

-

Treatment:

-

Upon the onset of arthritis, randomize the mice into treatment groups.

-

Administer this compound (3 mg/kg) or vehicle intraperitoneally daily.

-

-

Assessment of Arthritis:

-

Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).

-

The maximum score per mouse is 16.

-

-

Endpoint Analysis:

-

At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies by ELISA.

-

Conclusion

This compound represents a novel and selective therapeutic strategy for inflammatory diseases by targeting the NF-κB-NFAT5 signaling axis. Its ability to inhibit inflammatory gene expression without affecting the essential osmoprotective functions of NFAT5 makes it a particularly promising candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to investigate the full therapeutic potential of this compound and to explore the role of NFAT5 in a broader range of inflammatory and autoimmune disorders.

References

- 1. Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NFAT5 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Structure and Function of KRN2 Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRN2 bromide is a potent and selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5), a key transcription factor implicated in inflammatory processes. This document provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound. It includes a plausible synthetic pathway, detailed experimental protocols for relevant biological assays, and a summary of its in vitro and in vivo efficacy. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development.

Chemical Structure and Properties

This compound is a quaternary ammonium salt with a complex heterocyclic core. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, 13-[(2-fluorophenyl)methyl]-5,6-dihydro-9,10-dimethoxy-, bromide (1:1) | |

| Molecular Formula | C₂₇H₂₃BrFNO₄ | [1] |

| Molecular Weight | 524.38 g/mol | [1] |

| CAS Number | 1390654-28-0 | [1] |

| Appearance | Light yellow to yellow solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound selectively inhibits the transcription factor NFAT5.[2] NFAT5, also known as Tonicity-responsive Enhancer-Binding Protein (TonEBP), plays a crucial role in cellular adaptation to hypertonic stress and in modulating immune responses. In the context of inflammation, NFAT5 activation leads to the expression of pro-inflammatory genes.

The inhibitory action of this compound is highly specific. It has been shown to directly block the interaction between the p65 subunit of NF-κB and its DNA binding sequence within the promoter region of the Nfat5 gene. This prevents the transcription of NFAT5 and consequently suppresses the expression of downstream pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and Interleukin-6 (IL-6). Notably, this compound does not affect the hypertonicity-induced activation of NFAT5, indicating its selective action on the inflammatory signaling pathway.

Signaling Pathway of NFAT5 Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound in the context of the NFAT5 signaling pathway in inflammatory conditions.

Caption: this compound inhibits NFAT5-mediated inflammation.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its benzo[g]quinolizinium core, a plausible synthetic route can be proposed. The core structure is a member of the protoberberine alkaloid family. Established synthetic methodologies for this class of compounds, such as the Pictet-Spengler reaction, can be adapted for the synthesis of this compound.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic workflow for this compound, commencing with a substituted phenethylamine and a substituted phenylacetaldehyde, followed by cyclization and subsequent modifications.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Efficacy

In Vitro Activity

This compound is a highly potent inhibitor of NFAT5. The key quantitative measure of its in vitro activity is its half-maximal inhibitory concentration (IC₅₀).

| Assay | Cell Line | Parameter | Value | Reference |

| NFAT5 Reporter Assay | RAW 264.7 macrophages | IC₅₀ | 0.1 µM |

In Vivo Efficacy

The anti-inflammatory properties of this compound have been demonstrated in preclinical animal models of arthritis.

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in mice | 3 mg/kg, intraperitoneal (i.p.) injection, daily | Significantly suppressed the clinical signs of arthritis, reduced pro-inflammatory cytokine production, and decreased macrophage infiltration in the joints. | |

| Adjuvant-Induced Arthritis (AIA) in mice | 3 mg/kg, i.p. injection, daily for 2 weeks | Effectively suppressed the development of arthritis. |

Experimental Protocols

NFAT5 Reporter Gene Assay (Illustrative Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds on NFAT5 transcriptional activity.

Caption: Experimental workflow for an NFAT5 reporter assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Transfection: Cells are seeded in 24-well plates and transfected with a reporter plasmid containing multiple copies of the NFAT5 response element upstream of a luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

-

Treatment: After 24 hours, the medium is replaced, and cells are pre-incubated with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Cells are then stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NFAT5 activation.

-

Incubation: The cells are incubated for an additional 18-24 hours.

-

Luminometry: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a detailed methodology for inducing arthritis in mice to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound. This model shares many pathological and immunological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., saline, DMSO/PEG/Tween 80 formulation)

Procedure:

-

Immunization (Day 0):

-

Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a site different from the initial immunization.

-

-

Treatment:

-

Begin treatment with this compound (e.g., 3 mg/kg, i.p.) or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.

-

-

Clinical Assessment:

-

Monitor the mice daily for the onset and severity of arthritis.

-

Score each paw based on a scale of 0-4, where:

-

0 = No evidence of erythema and swelling

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint

-

2 = Erythema and mild swelling extending from the ankle to the tarsals

-

3 = Erythema and moderate swelling extending from the ankle to metatarsal joints

-

4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb

-

-

The maximum clinical score per mouse is 16.

-

-

Histological Analysis:

-

At the end of the study, euthanize the mice and collect the hind paws.

-

Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Pharmacokinetics

Specific pharmacokinetic data for this compound is not available in the public domain. However, this compound belongs to the protoberberine class of alkaloids. Generally, protoberberine alkaloids exhibit rapid absorption, slow elimination, and low oral bioavailability. They are known to have high tissue distribution, which may account for their pharmacological activity despite low plasma concentrations. Further studies are required to determine the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a promising selective inhibitor of NFAT5 with demonstrated in vitro potency and in vivo efficacy in preclinical models of inflammation. Its specific mechanism of action, targeting the NF-κB-mediated induction of NFAT5, offers a potential therapeutic advantage. While further studies are needed to fully elucidate its synthetic pathway and pharmacokinetic profile, the existing data strongly support its potential as a lead compound for the development of novel anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other NFAT5 inhibitors.

References

KRN2 Bromide: A Potent Inhibitor of Pro-Inflammatory Gene Expression via NFAT5 Suppression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of KRN2 bromide, a selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). We delve into its mechanism of action, focusing on its ability to suppress the expression of a range of pro-inflammatory genes. This document consolidates key quantitative data, outlines detailed experimental protocols for studying its effects, and visualizes the core signaling pathway involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug discovery.

Introduction to this compound

This compound is a synthetic derivative of berberine, identified as a potent and selective inhibitor of NFAT5, a transcription factor implicated in the pathogenesis of various inflammatory diseases, including chronic arthritis.[1][2][3] this compound exhibits significant anti-inflammatory properties by selectively targeting the lipopolysaccharide (LPS)-induced inflammatory pathway, without affecting the osmotic stress response also mediated by NFAT5.[1][2] The compound has an IC50 (half-maximal inhibitory concentration) of 100 nM for NFAT5, making it a powerful tool for studying NFAT5-mediated inflammatory processes and a potential therapeutic candidate. The bromide salt of KRN2 has an IC50 of 0.1 µM.

Mechanism of Action: Inhibition of the NF-κB-NFAT5 Axis

This compound exerts its anti-inflammatory effects by disrupting a critical signaling cascade that leads to the expression of numerous pro-inflammatory genes. The core of its mechanism lies in the inhibition of NFAT5 transcriptional activation.

In response to inflammatory stimuli such as LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). The p65 subunit of NF-κB then translocates to the nucleus and binds to specific consensus sites within the promoter region of the Nfat5 gene. This binding event is crucial for the transcriptional upregulation of NFAT5.

This compound intervenes at this critical juncture by blocking the binding of the NF-κB p65 subunit to the Nfat5 promoter. By preventing this interaction, this compound effectively suppresses the LPS-induced upregulation of NFAT5 mRNA and protein levels. Consequently, the downstream transcriptional activity of NFAT5 is diminished, leading to a significant reduction in the expression of its target pro-inflammatory genes.

Data Presentation: Quantitative Effects of this compound on Pro-inflammatory Gene Expression

The inhibitory effects of this compound on the expression of key pro-inflammatory genes have been quantified in various studies. The following table summarizes the significant downregulation of target gene expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages upon treatment with this compound.

| Target Gene/Protein | Experimental Condition | This compound Concentration | Fold Change/Inhibition | Reference |

| mRNA Levels | ||||

| Il6 (Interleukin-6) | LPS (1 µg/ml) for 12h | 0.8 µM | Significant decrease (p<0.01) | |

| Tnf (Tumor Necrosis Factor) | LPS (1 µg/ml) for 12h | 0.8 µM | Significant decrease (p<0.05) | |

| Csf2 (GM-CSF) | LPS (1 µg/ml) for 12h | 0.8 µM | Significant decrease (p<0.001) | |

| Nos2 (iNOS) | LPS stimulation | Dose-dependent decrease | Not specified | |

| Protein Levels | ||||

| IL-6 | LPS (1 µg/ml) for 20h | 0.8 µM | Significant decrease (p<0.01) | |

| TNF-α | LPS (1 µg/ml) for 20h | 0.8 µM | Significant decrease (p<0.01) | |

| GM-CSF | LPS (1 µg/ml) for 20h | 0.8 µM | Significant decrease (p<0.001) | |

| iNOS | LPS (1 µg/ml) for 24h | Dose-dependent decrease | Not specified | |

| Nitric Oxide (NO) Production | ||||

| Nitrite | LPS (1 µg/ml) for 24h | Dose-dependent decrease | Significant decrease (p<0.001) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on pro-inflammatory genes.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: For experiments, seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for ELISA) and allow them to adhere overnight.

-

This compound Pre-incubation: Pre-incubate the cells with this compound at the desired concentration (e.g., 0.8 µM) for 1 hour before stimulation.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a concentration of 1 µg/mL.

-

Incubation Times:

-

For mRNA expression analysis (Real-time PCR): 12 hours post-LPS stimulation.

-

For protein expression analysis in supernatant (ELISA): 20 hours post-LPS stimulation.

-

For intracellular protein expression (Western Blot): 24 hours post-LPS stimulation.

-

RNA Extraction and Real-Time PCR

-

RNA Isolation: After the incubation period, lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

Real-Time PCR:

-

Perform quantitative real-time PCR using a SYBR Green-based detection method.

-

Primer Sequences (Mouse):

-

Il6: Forward and reverse primer sequences should be obtained from reliable sources such as PrimerBank or previously validated publications.

-

Tnf: Forward and reverse primer sequences should be obtained from reliable sources.

-

Csf2: Forward and reverse primer sequences should be obtained from reliable sources.

-

Nos2: Forward and reverse primer sequences should be obtained from reliable sources.

-

Actb (β-actin) or Gapdh should be used as a housekeeping gene for normalization.

-

-

Thermocycler Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A final melting curve analysis should be performed to ensure the specificity of the amplified product.

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the data to the housekeeping gene and comparing the treated groups to the LPS-only stimulated group.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: After the 20-hour incubation period, collect the cell culture supernatants.

-

ELISA Kits: Use commercially available ELISA kits for the quantification of mouse IL-6, TNF-α, and GM-CSF.

-

Procedure: Follow the manufacturer's instructions for the ELISA kits. This typically involves:

-

Coating the microplate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding the culture supernatants and standards.

-

Adding a biotinylated detection antibody.

-

Adding streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Generate a standard curve from the standards and calculate the concentration of the cytokines in the samples.

Western Blot Analysis

-

Protein Extraction: After the 24-hour incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against iNOS (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the iNOS protein levels to the loading control.

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway from LPS stimulation to the expression of pro-inflammatory genes and the point of intervention by this compound.

Caption: Signaling pathway of this compound's inhibitory action.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines the general workflow for evaluating the effect of this compound on pro-inflammatory gene expression in macrophages.

Caption: Workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound is a promising small molecule inhibitor that effectively suppresses the expression of a variety of pro-inflammatory genes. Its well-defined mechanism of action, centered on the inhibition of the NF-κB-mediated transcriptional activation of NFAT5, makes it a valuable tool for dissecting the molecular pathways of inflammation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in treating inflammatory disorders. Future research should focus on expanding the profile of pro-inflammatory genes regulated by this compound and evaluating its efficacy and safety in in vivo models of inflammatory diseases.

References

- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Inflammation Models

Topic: Evaluation of a Novel Anti-inflammatory Compound (e.g., KRN2 Bromide) in an In Vitro Inflammation Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "this compound" is not available in the public domain at the time of this writing. Therefore, this document provides a generalized application note and protocol for the evaluation of a hypothetical anti-inflammatory compound in a well-established in vitro inflammation model. Researchers can adapt this template for their specific compound of interest.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory therapeutics is a key focus of biomedical research. In vitro inflammation models are essential tools for the initial screening and characterization of potential anti-inflammatory compounds. A widely used model involves the stimulation of immune cells, such as macrophages, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers signaling cascades that result in the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), as well as nitric oxide (NO).

This application note provides a detailed protocol for assessing the anti-inflammatory effects of a test compound using an LPS-stimulated RAW 264.7 macrophage model. It includes methodologies for key experiments, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Key Signaling Pathways in Inflammation

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

-

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating inflammatory responses.[1] LPS stimulation activates these kinases through a series of phosphorylation events. Activated MAPKs can, in turn, activate transcription factors, such as AP-1, and also contribute to the activation of the NF-κB pathway, further amplifying the inflammatory response.[1]

Below are diagrams illustrating these pathways.

Figure 1: Simplified NF-κB Signaling Pathway.

Figure 2: Simplified MAPK Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Griess Reagent System for Nitrite Determination

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Phosphate Buffered Saline (PBS)

-

TRIzol reagent for RNA extraction

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes

Experimental Workflow

The general workflow for evaluating the anti-inflammatory potential of a test compound is depicted below.

Figure 3: General Experimental Workflow.

Detailed Methodologies

1. Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-